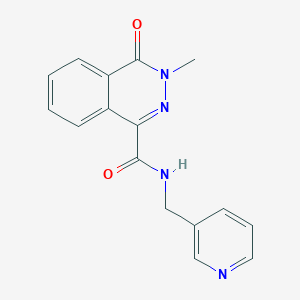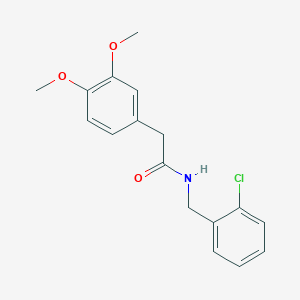
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained significant attention in recent years due to its potential cognitive enhancing effects. Noopept is a derivative of the racetam family of nootropics and is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain.
Mécanisme D'action
Noopept is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and Noopept has been shown to increase glutamate levels, which may enhance synaptic plasticity and improve cognitive function. Acetylcholine is another important neurotransmitter involved in learning and memory, and Noopept has been shown to increase acetylcholine levels in the brain, which may also contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects, including increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, Noopept has been shown to increase the density of dopamine D2 and serotonin 5-HT1A receptors in the brain, which may contribute to its mood-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Noopept in lab experiments is its high potency, which allows for lower doses to be used compared to other nootropic compounds. This can be beneficial in reducing the risk of side effects and improving the accuracy of experimental results. However, one limitation of using Noopept in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for research on Noopept, including investigating its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept use, particularly in healthy individuals. Finally, research is needed to identify optimal dosing regimens and potential drug interactions with Noopept.
Méthodes De Synthèse
Noopept is synthesized through the reaction of N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential cognitive enhancing effects. Several studies have reported that Noopept can improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Additionally, Noopept has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)15(11(3)4)16-14(18)9-12-7-5-6-8-13(12)17(19)20/h5-8,10-11,15H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMDCSNIWIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)